4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-7-3-5-9-24(19)30-18-20(17-26(30)31)27-28-23-8-4-6-10-25(23)29(27)15-16-33-22-13-11-21(32-2)12-14-22/h3-14,20H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNNDWQBSGSAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyrrolidinone Ring: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone derivative, often through a nucleophilic substitution reaction.
Attachment of the Methoxyphenoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy group or the benzimidazole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to DNA, potentially interfering with DNA replication and transcription processes. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights structural differences and calculated molecular properties:
Key Observations :
- The methoxyphenoxy group in the target compound improves solubility in polar organic solvents compared to the unsubstituted benzimidazole in .
- The fluorophenylmethyl derivative exhibits higher electronegativity, which may influence receptor binding.
Research Findings and Pharmacological Implications
- Target Compound : Predicted to exhibit improved pharmacokinetic properties due to methoxy-mediated solubility and o-tolyl-driven membrane permeability.
- Unsubstituted Analog : While simpler, its lack of functional groups limits receptor interaction diversity.
- Fluorinated Analog : Fluorine’s electronegativity may enhance binding to targets like topoisomerases but could increase toxicity risks.
Biological Activity
4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a complex organic compound notable for its potential biological activities. This compound features a benzimidazole core, a pyrrolidine ring, and multiple aromatic substituents, which contribute to its diverse pharmacological properties. The following sections detail the biological activity, synthesis, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Benzimidazole core : Known for its role in various biological activities.
- Pyrrolidine ring : Contributes to the compound's stability and reactivity.
- Aromatic substituents : Enhance the interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative damage. The compound's structure suggests it may scavenge free radicals effectively. Studies have utilized various assays to measure its antioxidant capacity, such as the DPPH and ABTS assays.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound and its analogs:
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Study on Anticancer Effects : A recent study demonstrated that derivatives of the benzimidazole core significantly inhibited the growth of MCF-7 breast cancer cells, suggesting that structural modifications can enhance potency.
- Findings : The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells, compared to 30 µM for the parent compound.
-
Evaluation of Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against multidrug-resistant strains of Staphylococcus aureus and found that modifications in the aromatic substituents led to improved activity.
- Findings : The modified compound showed a reduction in MIC from 64 µg/mL to 16 µg/mL.
-
Antioxidant Potential Assessment : A comprehensive study evaluated various derivatives for their antioxidant capabilities using in vitro models.
- Findings : The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced radical scavenging activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core, followed by coupling with substituted benzimidazole and aryl groups. Key steps include:
- Nucleophilic substitution : For attaching the 4-methoxyphenoxyethyl group to the benzimidazole moiety using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .
- Catalytic coupling : Pd-mediated cross-coupling reactions for aryl group introduction (e.g., o-tolyl) under inert atmospheres .
- Optimization : Reaction yields (60–75%) depend on temperature control (70–90°C), solvent choice (THF or DCM), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the benzimidazole and pyrrolidinone moieties (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₇N₃O₃: 454.2125) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- TLC : Monitor reaction progress (e.g., silica gel plates, ethyl acetate/hexane eluent) .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays : For kinase or protease targets (e.g., fluorogenic substrates in 96-well plates) .
- Cell viability assays : Use cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) to evaluate antiproliferative activity .
- Receptor binding studies : Radioligand competition assays for adenosine or serotonin receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell passage number) .
- Off-target profiling : Use broad-panel screening (e.g., Eurofins Pharma Profile) to identify unintended interactions .
- Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to rule out false negatives .
Q. What strategies optimize the compound’s selectivity for adenosine A₂A receptors over related GPCRs?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the o-tolyl group to reduce steric bulk (e.g., replace with 4-fluorophenyl) and enhance receptor fit .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with A₂A crystal structures (PDB ID: 5G53) .
- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with A₂A vs. A₁ receptors to assess selectivity .
Q. How should stability studies be designed to evaluate degradation under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40°C) conditions .
- Analytical tracking : Use HPLC-DAD to quantify degradation products; identify major impurities via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) .
Q. What computational methods are suitable for predicting metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico metabolism : Use software like MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., benzimidazole N-methylation) .
- Toxicity prediction : Apply ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity risk and hERG channel inhibition .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between 2D monolayer vs. 3D spheroid cancer models?
- Methodological Answer :
- Model comparison : 3D spheroids mimic tumor microenvironments better, potentially showing lower efficacy due to diffusion barriers. Normalize data to spheroid volume and hypoxia markers (e.g., HIF-1α) .
- Dose-response refinement : Test higher concentrations in 3D models (e.g., 10–100 μM vs. 1–10 μM in 2D) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 454.5 g/mol (HRMS) | |
| Purity (HPLC) | >95% (C18, 70:30 acetonitrile/water) | |
| Thermal Stability (TGA) | Decomposition onset: 215°C | |
| A₂A Receptor IC₅₀ | 12 nM (±1.5) vs. 850 nM for A₁ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
